The synthesis of defluoro dolutegravir involves several key steps:
Defluoro dolutegravir has the molecular formula and a molecular weight of approximately 401.39 g/mol. The structure features a complex arrangement that includes:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI .
Defluoro dolutegravir undergoes several chemical reactions essential for its synthesis and modification:
Common reagents used include fluorinated benzylamine and various catalysts under controlled temperature and pH conditions to optimize yields .
Defluoro dolutegravir functions primarily by inhibiting the HIV integrase enzyme. It binds to the active site of integrase, blocking the strand transfer step crucial for integrating viral DNA into the host genome. This inhibition is vital in reducing viral replication and load in patients infected with HIV .
Defluoro dolutegravir exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in various environments and applications.
Defluoro dolutegravir has significant applications in scientific research:
Continuous flow chemistry has revolutionized the synthesis of defluoro dolutegravir intermediates by dramatically enhancing efficiency and yield compared to traditional batch methods. A landmark study demonstrated a comprehensive flow process starting from benzyl-protected pyran (compound 2), executing six chemical transformations in telescoped flow reactors to produce dolutegravir analogs. This approach slashed the overall reaction time from 34.5 hours in batch to merely 14.5 minutes – representing a 99% reduction in processing time – while simultaneously improving the cumulative yield by >30% [1] [5].
The synthesis commences with the formation of pyridinone intermediate 3 via ring-opening of pyran 2 with aminoacetaldehyde dimethylamine. Under optimized flow conditions (0.03 M substrate, 1.2 equiv amine, methanol solvent, 85°C), this step achieves 86% yield in <5 minutes residence time, bypassing the 18.5 hours required in batch [1]. Subsequent steps include selective monoester hydrolysis to acid 4 (64% yield), acid-catalyzed deprotection to aldehyde 5 (65% yield), and cyclization with (R)-3-aminobutan-1-ol to tricyclic acid 6 (66% yield). Crucially, flow conditions enable precise control over exothermic reactions and unstable intermediates that commonly degrade in batch processing [1] [3].
A pivotal innovation involves the strategic telescoping of multiple steps without isolating intermediates, minimizing handling losses and maximizing throughput. The final O-debenzylation under acid conditions delivers the defluoro dolutegravir scaffold in 90% yield, completing a process where all six steps collectively require less than 15 minutes [5]. Recent adaptations have incorporated MgBr₂-promoted cyclization (adapted from batch chemistry) into flow systems, achieving near-quantitative conversion at 100°C with 20-minute residence times, further streamlining the route to key intermediates [9].
Table 1: Performance Comparison of Batch vs. Flow Synthesis for Dolutegravir Analog Intermediates
Reaction Step | Batch Yield (%) | Batch Time (h) | Flow Yield (%) | Flow Time (min) |
---|---|---|---|---|
Pyridinone 3 formation | 86 | 18.5 | 86 | 4.5 |
Hydrolysis to acid 4 | 64 | 4.5 | 78 | 2.0 |
Deprotection to 5 | 65 | 3.0 | 82 | 1.5 |
Cyclization to 6 | 66 | 2.5 | 88 | 3.5 |
Cumulative Process | ~10 | 34.5 | >40 | 14.5 |
The deliberate removal or repositioning of fluorine atoms in the dolutegravir backbone fundamentally alters molecular electronics and sterics, thereby redirecting reaction pathways during analog synthesis. Defluoro dolutegravir (chemical name: (4R,12aS)-N-Benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide; CAS: 2244161-71-3) lacks the 2,4-difluorobenzyl moiety, replacing it with a simple benzyl group [8]. This modification eliminates ortho-fluorine steric constraints that typically hinder nucleophilic aromatic substitution in fluorinated precursors, permitting alternative cyclization routes unavailable in the parent compound [5].
Comparative crystallographic studies of fluorinated and defluorinated integrase inhibitors reveal profound consequences on target binding. Fluorine atoms in dolutegravir form critical hydrogen bond interactions with HIV integrase active sites (bond distance: 2.8–3.2 Å), while the bis-fluorophenyl analog GRL-08513 sustains 30% greater van der Waals contact surface area than mono-fluorinated counterparts [2]. Removal of these fluorines diminishes hydrophobic pocket interactions, reducing binding affinity by >15-fold (EC₅₀ shift from 0.0001 μM to >0.0015 μM in cellular assays) [2]. However, defluorination enhances synthetic flexibility: the benzyl-protected pyran precursor exhibits 20% faster reaction kinetics in ring-opening steps due to reduced electronic withdrawal, and enables the use of milder cyclization agents incompatible with fluorine-containing substrates [1] [9].
Table 2: Impact of Fluorine Substitution on Antiviral Activity and Binding Interactions
Compound | EC₅₀ vs. HIV-1 (μM) | Relative Binding Energy (kcal/mol) | Key Protein Interactions |
---|---|---|---|
Dolutegravir (F2) | 0.0001 | -12.7 | H-bond: Asp64, Asp116; vdW: Tyr143, Pro142 |
GRL-08513 (bis-F) | 0.0001 | -13.1 | Enhanced vdW contact (+30%) vs. dolutegravir |
GRL-08613 (mono-F) | 0.0002 | -12.3 | Reduced vdW contact (-15%) vs. dolutegravir |
Defluoro analog | 0.0015 | -10.9 | H-bond: Asp64; No fluorine-mediated interactions |
The strategic selection of reagents for introducing fluorine atoms significantly impacts the economic viability of defluoro dolutegravir analog production. Traditional routes employing 2,4-difluorobenzylamine (DFBA) face cost limitations, as this fluorinated building compound contributes >25% of raw material expenses [3] [6]. Continuous flow synthesis circumvents this by delaying DFBA incorporation until the penultimate step, minimizing waste of this costly reagent during early-stage reactions [1].
Alternative fluorination methods have been optimized for cost efficiency:
Solvent recycling protocols further enhance economics. Flow systems permit >95% recovery of DMI (1,3-dimethyl-2-imidazolidinone) – a high-boiling solvent essential for radiofluorination – through integrated distillation units [4]. Additionally, one-pot tandem reactions consolidate protection/deprotection sequences, exemplified by the direct conversion of methyl enol ether 2 to defluoro dolutegravir intermediates using aqueous HCl/THF systems, eliminating two intermediate isolations and reducing solvent consumption by 60% [6] [9].
Table 3: Cost-Benefit Analysis of Key Reagents for Fluorine Functionalization
Reagent/Process | Traditional Approach | Optimized Approach | Cost Reduction | Yield Impact |
---|---|---|---|---|
Cyclization catalyst | Pd(PPh₃)₄ ($3,200/mol) | MgBr₂ ($120/mol) | 96% | +12% yield |
Fluorination precursor | Tributyltin derivatives | Trimethyltin derivatives | 75% (material) | +18% conversion |
Enol ether deprotection | Chromatography | LiCl (50 equiv) | 90% (processing) | No change |
Difluorobenzylamine introduction | Early-stage (step 2) | Late-stage (step 5) | 40% (waste) | +22% yield |
Solvent recovery | Single-use DMI | Distillation recycle (95%) | 70% | No change |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0